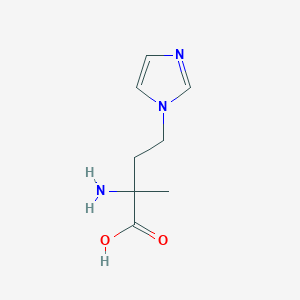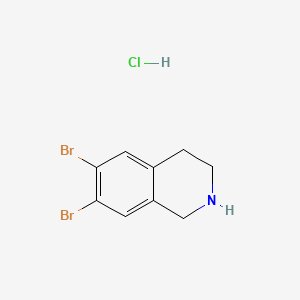
4-(3-Fluoroazetidin-3-yl)pyridinedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Fluoroazetidin-3-yl)pyridinedihydrochloride is an organic compound that has garnered significant attention in the scientific community. It is known for its unique chemical structure, which includes a fluorinated azetidine ring attached to a pyridine moiety. This compound is often used in various research applications due to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoroazetidin-3-yl)pyridinedihydrochloride typically involves multiple steps, starting with the preparation of the azetidine ring followed by its fluorination and subsequent attachment to the pyridine ring. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for research and industrial applications.
化学反応の分析
Types of Reactions
4-(3-Fluoroazetidin-3-yl)pyridinedihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Sodium hydroxide, ammonia
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol or amine .
科学的研究の応用
4-(3-Fluoroazetidin-3-yl)pyridinedihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(3-Fluoroazetidin-3-yl)pyridinedihydrochloride involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .
類似化合物との比較
Similar Compounds
- 4-(3-Chloroazetidin-3-yl)pyridinedihydrochloride
- 4-(3-Bromoazetidin-3-yl)pyridinedihydrochloride
- 4-(3-Iodoazetidin-3-yl)pyridinedihydrochloride
Uniqueness
4-(3-Fluoroazetidin-3-yl)pyridinedihydrochloride is unique due to the presence of the fluorine atom in the azetidine ring, which can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, and iodo counterparts. This fluorination can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
特性
分子式 |
C8H11Cl2FN2 |
|---|---|
分子量 |
225.09 g/mol |
IUPAC名 |
4-(3-fluoroazetidin-3-yl)pyridine;dihydrochloride |
InChI |
InChI=1S/C8H9FN2.2ClH/c9-8(5-11-6-8)7-1-3-10-4-2-7;;/h1-4,11H,5-6H2;2*1H |
InChIキー |
BWBLHUFUFPAPCN-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)(C2=CC=NC=C2)F.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



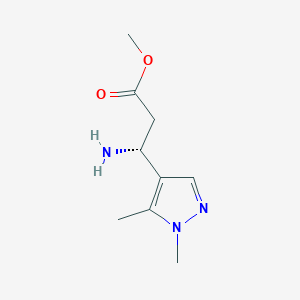
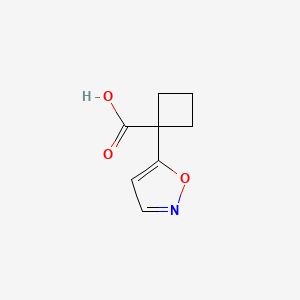
![5-Chloro-2-methyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B13545444.png)
![3-[(3-{[(Tert-butoxy)carbonyl]amino}propyl)(hydroxy)phosphoryl]-2-methylpropanoicacid](/img/structure/B13545447.png)
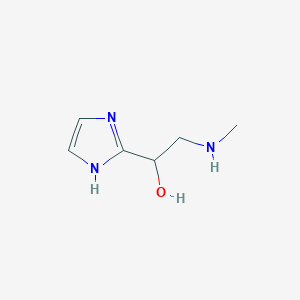
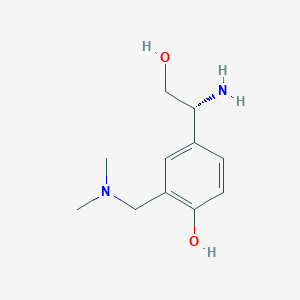
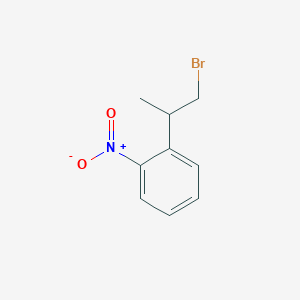
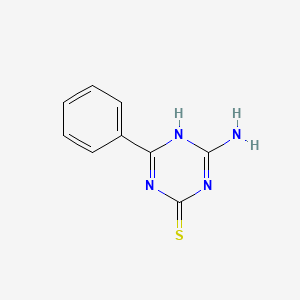
![rac-tert-butylN-[(1R,2S)-2-methyl-2-[(methylamino)methyl]cyclopentyl]carbamate](/img/structure/B13545495.png)
![2-Amino-5-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13545505.png)
